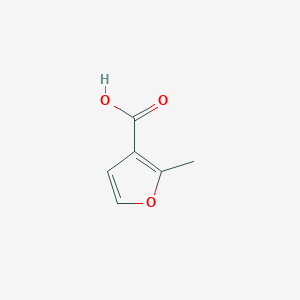
2-Methyl-3-furoic acid
Cat. No. B165081
Key on ui cas rn:
6947-94-0
M. Wt: 126.11 g/mol
InChI Key: CFGQZVOVFIZRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05914351
Procedure details


To a stirred solution of water (400 mL) and conc. hydrochloric acid (40 mL) is added chloroacetaldehyde-dimethylacetal (300 g) and brought to reflux. The homogenous solution was then added to a stirred cooled solution of ethyl acetoacetate (260 g. 2 mol) in pyridine (500 mL). This reaction mixture was allowed to stir overnight at ambient temperature. The lower layer of the reaction mixture was then removed and combined with the methylene chloride (2×100 mL) extract of the upper layer after dilution with an equal volume of water. The combined organics were washed with 1N HCl (200 mL), and evaporation of the solvent left the crude ester. Hydrolysis of this ester was accomplished by refluxing for 1 hour in ethanol (100 mL) and sodium hydroxide (50 g) in water (700 mL). The reaction mixture was then poured into water/ice (3 L) and acidified with hydrochloric acid to give a cream precipitate which was collected on a filter, washed with water and dried, to produce 180 g of 2-methyl-3-furoic acid, m.p. 105-106° C.






[Compound]
Name
water ice
Quantity
3 L
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
Cl.CO[CH:4](OC)[CH2:5]Cl.[C:9]([O:15]CC)(=[O:14])[CH2:10][C:11]([CH3:13])=[O:12].[OH-].[Na+]>N1C=CC=CC=1.C(O)C.O>[CH3:13][C:11]1[O:12][CH:4]=[CH:5][C:10]=1[C:9]([OH:15])=[O:14] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCl)OC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
260 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
[Compound]
|
Name
|
water ice
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Seven
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The homogenous solution was then added to a stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The lower layer of the reaction mixture was then removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract of the upper layer after dilution with an equal volume of water
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with 1N HCl (200 mL), and evaporation of the solvent
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left the crude ester
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Hydrolysis of this ester
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a cream precipitate which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected on a filter
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1OC=CC1C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 180 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

